4-(Trifluoromethoxy)phenylboronic acid mida ester
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Overview
Description
4-(Trifluoromethoxy)phenylboronic acid mida ester: is a boronic acid derivative that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the trifluoromethoxy group enhances its chemical properties, making it suitable for various applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)phenylboronic acid mida ester typically involves the reaction of 4-(Trifluoromethoxy)phenylboronic acid with methylimindodiacetic acid (MIDA). The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)phenylboronic acid mida ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.
Major Products: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenylboronic acid mida ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid mida ester
- 2-Chlorophenylboronic acid mida ester
- 2-Bromophenylboronic acid mida ester
- 4-Biphenylboronic acid mida ester
- 2,3-Dichloropyridine-4-boronic acid mida ester
- 2,6-Difluorophenylboronic acid mida ester
- 4-Methoxyphenylboronic acid mida ester
- 4-Cyanophenylboronic acid mida ester
- 4-Fluorophenylboronic acid mida ester
- 4-Iodophenylboronic acid mida ester
Uniqueness: The presence of the trifluoromethoxy group in 4-(Trifluoromethoxy)phenylboronic acid mida ester imparts unique electronic properties, enhancing its reactivity and stability compared to other boronic acid esters. This makes it particularly useful in reactions requiring high selectivity and efficiency .
Properties
IUPAC Name |
6-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BF3NO5/c1-17-6-10(18)21-13(22-11(19)7-17)8-2-4-9(5-3-8)20-12(14,15)16/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYSZTIHQKNLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BF3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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